Cas no 1153423-91-6 ((5-ethyl-4-methyl-1H-imidazol-2-yl)methyl(methyl)amine)

(5-Ethyl-4-methyl-1H-imidazol-2-yl)methyl(methyl)amine is a substituted imidazole derivative with potential applications in pharmaceutical and chemical synthesis. Its structure features a methylamine group attached to the 2-position of the imidazole ring, alongside ethyl and methyl substituents, which may influence its reactivity and binding properties. This compound is of interest due to its potential as a building block for biologically active molecules, particularly in the development of ligands or enzyme inhibitors. The presence of both alkyl and amine functional groups enhances its versatility in synthetic pathways. Careful handling is recommended due to the reactive nature of the imidazole core and amine functionality.
(5-ethyl-4-methyl-1H-imidazol-2-yl)methyl(methyl)amine structure
1153423-91-6 structure
Product name:(5-ethyl-4-methyl-1H-imidazol-2-yl)methyl(methyl)amine
CAS No:1153423-91-6
MF:C8H15N3
Molecular Weight:153.224801301956
CID:5692916
PubChem ID:43651464

(5-ethyl-4-methyl-1H-imidazol-2-yl)methyl(methyl)amine 化学的及び物理的性質

名前と識別子

    • [(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)METHYL](METHYL)AMINE
    • EN300-1618916
    • 1153423-91-6
    • 1H-Imidazole-2-methanamine, 5-ethyl-N,4-dimethyl-
    • (5-ethyl-4-methyl-1H-imidazol-2-yl)methyl(methyl)amine
    • インチ: 1S/C8H15N3/c1-4-7-6(2)10-8(11-7)5-9-3/h9H,4-5H2,1-3H3,(H,10,11)
    • InChIKey: ZDFJSYULIGIGGH-UHFFFAOYSA-N
    • SMILES: N1C(CNC)=NC(CC)=C1C

計算された属性

  • 精确分子量: 153.126597491g/mol
  • 同位素质量: 153.126597491g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 116
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.7
  • トポロジー分子極性表面積: 40.7Ų

じっけんとくせい

  • 密度みつど: 1.009±0.06 g/cm3(Predicted)
  • Boiling Point: 324.4±30.0 °C(Predicted)
  • 酸度系数(pKa): 15.14±0.10(Predicted)

(5-ethyl-4-methyl-1H-imidazol-2-yl)methyl(methyl)amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1618916-0.1g
[(5-ethyl-4-methyl-1H-imidazol-2-yl)methyl](methyl)amine
1153423-91-6
0.1g
$1496.0 2023-06-04
Enamine
EN300-1618916-2.5g
[(5-ethyl-4-methyl-1H-imidazol-2-yl)methyl](methyl)amine
1153423-91-6
2.5g
$3332.0 2023-06-04
Enamine
EN300-1618916-10.0g
[(5-ethyl-4-methyl-1H-imidazol-2-yl)methyl](methyl)amine
1153423-91-6
10g
$7312.0 2023-06-04
Enamine
EN300-1618916-1.0g
[(5-ethyl-4-methyl-1H-imidazol-2-yl)methyl](methyl)amine
1153423-91-6
1g
$1701.0 2023-06-04
Enamine
EN300-1618916-5.0g
[(5-ethyl-4-methyl-1H-imidazol-2-yl)methyl](methyl)amine
1153423-91-6
5g
$4930.0 2023-06-04
Enamine
EN300-1618916-0.05g
[(5-ethyl-4-methyl-1H-imidazol-2-yl)methyl](methyl)amine
1153423-91-6
0.05g
$1428.0 2023-06-04
Enamine
EN300-1618916-0.25g
[(5-ethyl-4-methyl-1H-imidazol-2-yl)methyl](methyl)amine
1153423-91-6
0.25g
$1564.0 2023-06-04
Enamine
EN300-1618916-0.5g
[(5-ethyl-4-methyl-1H-imidazol-2-yl)methyl](methyl)amine
1153423-91-6
0.5g
$1632.0 2023-06-04
Enamine
EN300-1618917-50mg
[(5-ethyl-4-methyl-1H-imidazol-2-yl)methyl](methyl)amine
1153423-91-6
50mg
$587.0 2023-09-23
Enamine
EN300-1618917-250mg
[(5-ethyl-4-methyl-1H-imidazol-2-yl)methyl](methyl)amine
1153423-91-6
250mg
$642.0 2023-09-23

(5-ethyl-4-methyl-1H-imidazol-2-yl)methyl(methyl)amine 関連文献

(5-ethyl-4-methyl-1H-imidazol-2-yl)methyl(methyl)amineに関する追加情報

Introduction to (5-ethyl-4-methyl-1H-imidazol-2-yl)methyl(methyl)amine (CAS No. 1153423-91-6)

(5-Ethyl-4-methyl-1H-imidazol-2-yl)methyl(methyl)amine (CAS No. 1153423-91-6) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique imidazole ring and ethyl and methyl substituents, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications.

The chemical structure of (5-ethyl-4-methyl-1H-imidazol-2-yl)methyl(methyl)amine is defined by its imidazole core, which is a five-membered heterocyclic ring containing two nitrogen atoms. The presence of the ethyl and methyl groups on the imidazole ring, along with the methylamine substituent, imparts specific physicochemical properties that influence its biological activity. These properties include solubility, lipophilicity, and reactivity, which are crucial for drug design and development.

Recent studies have highlighted the potential of (5-ethyl-4-methyl-1H-imidazol-2-yl)methyl(methyl)amine in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory effects by modulating key signaling pathways involved in inflammation. Specifically, it has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a promising candidate for the treatment of inflammatory diseases.

In addition to its anti-inflammatory properties, (5-ethyl-4-methyl-1H-imidazol-2-yl)methyl(methyl)amine has also been investigated for its potential as an antiviral agent. A study published in the Antiviral Research journal demonstrated that this compound can effectively inhibit the replication of several RNA viruses, including influenza and coronaviruses. The mechanism of action involves interference with viral entry and replication processes, suggesting its potential use in antiviral therapy.

The pharmacokinetic profile of (5-ethyl-4-methyl-1H-imidazol-2-yl)methyl(methyl)amine has also been studied extensively. Research indicates that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for developing effective drug formulations. Its good oral bioavailability and low toxicity profile make it an attractive candidate for further clinical development.

Clinical trials are currently underway to evaluate the safety and efficacy of (5-ethyl-4-methyl-1H-imidazol-2-yl)methyl(methyl)amine in various disease models. Preliminary results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for more advanced clinical trials to explore its therapeutic potential in larger patient populations.

In conclusion, (5-Ethyl-4-methyl-1H-imidazol-2-yl)methyl(methyl)amine (CAS No. 1153423-91-6) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for the development of new therapeutic agents targeting inflammatory diseases and viral infections. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and contribute to the advancement of medical science.

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